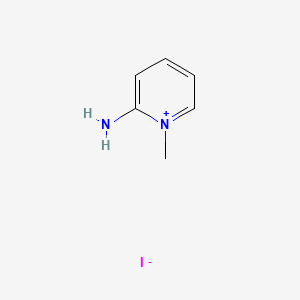
5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- is a heterocyclic compound that contains a thiazole ring substituted with a 4-bromophenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of the 4-bromophenyl group and a halogenated thiazole intermediate.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, such as palladium catalysts for the Suzuki coupling reaction, and optimizing reaction conditions like temperature, solvent, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 5-Thiazolecarboxylic acid, 2-(4-bromophenyl)-4-methyl-
Reduction: 5-Thiazolecarbinol, 2-(4-bromophenyl)-4-methyl-
Substitution: 5-Thiazolecarboxaldehyde, 2-(4-methoxyphenyl)-4-methyl-
Aplicaciones Científicas De Investigación
5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: It can be used in the synthesis of organic semiconductors and other materials with electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Thiazolecarboxaldehyde, 2-phenyl-4-methyl-
- 5-Thiazolecarboxaldehyde, 2-(4-chlorophenyl)-4-methyl-
- 5-Thiazolecarboxaldehyde, 2-(4-fluorophenyl)-4-methyl-
Uniqueness
5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile handle for further functionalization
Propiedades
IUPAC Name |
2-(4-bromophenyl)-4-methyl-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNOS/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHYWTPSCWCVSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486894 |
Source


|
| Record name | 5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55327-31-6 |
Source


|
| Record name | 5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)





![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)
